molecular formula C10H15NO4S B026719 3,4-Diethoxybenzenesulfonamide CAS No. 104296-87-9

3,4-Diethoxybenzenesulfonamide

Cat. No.: B026719
CAS No.: 104296-87-9
M. Wt: 245.3 g/mol
InChI Key: SRYAXGQHQSSIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Mechanism of Action

Target of Action

3,4-Diethoxybenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, inhibit the bacterial enzymes responsible for the conversion of PABA (p-aminobenzoic acid) into folic acid . By binding to these enzymes, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis affects several biochemical pathways within the bacteria. Folic acid is essential for the synthesis of nucleic acids and proteins, so its absence disrupts these critical processes, leading to bacterial death .

Pharmacokinetics

The compound’s molecular weight (245295 Da) and its predicted LogP value (163) suggest that it may have good absorption and distribution characteristics . The compound’s water solubility (3532 mg/L at 25°C) also indicates that it could be well-absorbed in the gastrointestinal tract .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts critical cellular processes within the bacteria, leading to their death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability could be affected by the pH of the environment . Additionally, the compound’s efficacy might be influenced by the presence of other substances that could interact with it or alter its absorption and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxybenzenesulfonamide typically involves the sulfonation of 3,4-diethoxyaniline. One common method includes the reaction of 3,4-diethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia or an amine to yield the sulfonamide product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems can help maintain optimal reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

    Oxidation: Sulfonic acids or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,4-Diethoxybenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonamide
  • 4-Ethoxybenzenesulfonamide
  • 3,4-Dimethoxybenzenesulfonamide

Uniqueness

3,4-Diethoxybenzenesulfonamide is unique due to the presence of two ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

3,4-diethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYAXGQHQSSIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407149
Record name 3,4-diethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104296-87-9
Record name 3,4-diethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.